4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one
Beschreibung
4-(Benzo[d]thiazol-2-ylthio)butan-2-one is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Eigenschaften
Molekularformel |
C11H11NOS2 |
|---|---|
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C11H11NOS2/c1-8(13)6-7-14-11-12-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
LBYUNCCOGAIBCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCSC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-(Benzo[d]thiazol-2-ylthio)butan-2-one typically involves the reaction of benzo[d]thiazole-2-thiol with an appropriate butanone derivative. One common synthetic route involves the nucleophilic substitution reaction between benzo[d]thiazole-2-thiol and 4-chlorobutan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
4-(Benzo[d]thiazol-2-ylthio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Benzo[d]thiazol-2-ylthio)butan-2-one involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, the compound binds to the active site of quorum sensing receptors in bacteria, preventing the binding of natural signaling molecules and disrupting the communication pathways. This leads to a reduction in virulence factor production and biofilm formation . In the case of its anti-tubercular activity, the compound may inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
4-(Benzo[d]thiazol-2-ylthio)butan-2-one can be compared with other benzothiazole derivatives, such as:
Benzo[d]thiazole-2-thiol: A precursor in the synthesis of 4-(Benzo[d]thiazol-2-ylthio)butan-2-one, known for its antimicrobial properties.
2-(Benzo[d]thiazol-2-ylthio)acetic acid: Another benzothiazole derivative with potential anti-inflammatory and analgesic activities.
6-Methoxybenzo[d]thiazole-2-thiol: A compound with potential anti-cancer properties, showing activity against various cancer cell lines.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of benzothiazole derivatives in scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
